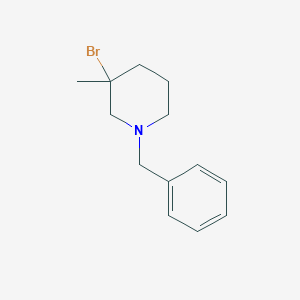

1-Benzyl-3-bromo-3-methylpiperidine

Description

Properties

Molecular Formula |

C13H18BrN |

|---|---|

Molecular Weight |

268.19 g/mol |

IUPAC Name |

1-benzyl-3-bromo-3-methylpiperidine |

InChI |

InChI=1S/C13H18BrN/c1-13(14)8-5-9-15(11-13)10-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11H2,1H3 |

InChI Key |

CKMDFNQOKBENMO-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCN(C1)CC2=CC=CC=C2)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Benzyl-4-bromopiperidin-3-one

- Molecular Formula: C₁₂H₁₄BrNO

- Molecular Weight : 268.15 g/mol

- Key Features :

- Bromine at the 4-position and a ketone at the 3-position.

- The ketone group enhances electrophilicity, making it reactive toward nucleophiles (e.g., Grignard reagents or hydrides).

- In contrast, 1-Benzyl-3-bromo-3-methylpiperidine lacks a ketone but has bromo and methyl groups at the same position, which may reduce electrophilicity while increasing steric hindrance.

- Applications : Likely used in synthesizing alkaloids or pharmaceuticals where ketone intermediates are critical .

(R)-(1-Benzylpiperidin-3-yl)-methanamine

- Molecular Formula : C₁₃H₂₀N₂ (estimated)

- Key Features :

- A methanamine substituent at the 3-position instead of bromo and methyl groups.

- The amine group enables participation in condensation or coordination chemistry, diverging from the bromine’s role in substitution reactions.

- Stereochemistry (R-configuration) may influence chiral synthesis pathways, a factor absent in the achiral 1-Benzyl-3-bromo-3-methylpiperidine.

- Applications: Potential use in asymmetric catalysis or bioactive molecule synthesis .

2-Bromo-3-methylpyridine

- Molecular Formula : C₆H₆BrN

- Molecular Weight : 172.03 g/mol

- Key Features :

- Aromatic pyridine ring vs. saturated piperidine in the target compound.

- Bromine at the 2-position and methyl at the 3-position on an unsaturated ring, altering electronic properties (e.g., pyridine’s electron-deficient nature vs. piperidine’s basicity).

- Likely less basic than piperidine derivatives due to aromatic stabilization.

- Applications : Intermediate in agrochemicals or ligands for metal catalysis .

Structural and Reactivity Analysis

| Parameter | 1-Benzyl-3-bromo-3-methylpiperidine | 1-Benzyl-4-bromopiperidin-3-one | 2-Bromo-3-methylpyridine |

|---|---|---|---|

| Core Structure | Saturated piperidine | Piperidinone (ketone-containing) | Aromatic pyridine |

| Substituent Positions | 3-bromo, 3-methyl | 4-bromo, 3-ketone | 2-bromo, 3-methyl |

| Molecular Weight | ~265.9 g/mol (estimated) | 268.15 g/mol | 172.03 g/mol |

| Reactivity | Bromine as leaving group; steric hindrance from methyl | Electrophilic ketone; bromine for substitution | Aromatic bromine for coupling reactions |

| Potential Applications | Pharmaceutical intermediates | Alkaloid synthesis | Agrochemicals, ligands |

Research Findings and Implications

Steric Effects : The 3-methyl group in 1-Benzyl-3-bromo-3-methylpiperidine may hinder nucleophilic attacks at the 3-position, favoring alternative reaction pathways compared to 1-Benzyl-4-bromopiperidin-3-one .

Synthetic Utility : Unlike (R)-(1-Benzylpiperidin-3-yl)-methanamine, the bromine in the target compound offers a handle for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or alkyl groups .

Q & A

Q. What are the key synthetic routes for 1-Benzyl-3-bromo-3-methylpiperidine, and how do reaction conditions influence yield and purity?

The synthesis of brominated piperidine derivatives typically involves multi-step reactions, including alkylation, bromination, and protective group strategies. For example, benzyl-substituted piperidines are often synthesized via nucleophilic substitution or reductive amination. Key solvents like dichloromethane (DCM) or tetrahydrofuran (THF) and bases like triethylamine (TEA) are critical for optimizing reaction efficiency . Bromination at the 3-position may employ reagents such as N-bromosuccinimide (NBS) under controlled conditions to avoid over-bromination. Purification via column chromatography or recrystallization is essential to isolate high-purity products, with yields heavily dependent on temperature and stoichiometric ratios of reagents .

Q. How does the bromine substituent affect the compound’s reactivity in nucleophilic substitution reactions?

The bromine atom at the 3-position enhances electrophilicity, making the compound a strong candidate for SN2 reactions. This reactivity is leveraged in medicinal chemistry to introduce functional groups (e.g., amines, hydroxyls) for further derivatization. Comparative studies with non-brominated analogs show slower reaction kinetics in nucleophilic substitutions, highlighting bromine’s role as a leaving group . Solvent polarity and steric hindrance from the benzyl and methyl groups also influence reaction pathways, necessitating optimization of conditions like polar aprotic solvents (e.g., DMF) and elevated temperatures .

Advanced Research Questions

Q. What strategies are recommended for resolving conflicting data in stereochemical assignments of 1-Benzyl-3-bromo-3-methylpiperidine derivatives?

Conflicting stereochemical data can arise from overlapping NMR signals or crystallographic ambiguities. To resolve this:

- X-ray crystallography : Provides definitive spatial arrangement of substituents .

- Chiral HPLC : Separates enantiomers using chiral stationary phases .

- Computational modeling : Density Functional Theory (DFT) calculations predict stable conformers and compare experimental vs. theoretical NMR chemical shifts .

For example, highlights the use of X-ray structures to confirm the (R,R) configuration in similar piperidine derivatives, while emphasizes integrating computational validation with experimental data.

Q. How can computational modeling be integrated with experimental data to predict the biological activity of this compound?

- Molecular docking : Screens potential binding affinities to targets like GPCRs or enzymes using software such as AutoDock Vina .

- MD simulations : Assess stability of ligand-receptor complexes over time .

- QSAR models : Correlate structural features (e.g., bromine’s electronegativity, benzyl group’s hydrophobicity) with bioactivity data from assays .

notes that virtual simulations reduce reliance on costly in vitro experiments, enabling rapid prioritization of derivatives for synthesis.

Q. What analytical techniques are most effective for characterizing the stability of this compound under varying pH and temperature conditions?

- HPLC-MS : Monitors degradation products and quantifies stability under accelerated conditions (e.g., 40°C/75% RH) .

- NMR spectroscopy : Detects structural changes (e.g., debromination or oxidation) in real-time .

- Thermogravimetric analysis (TGA) : Evaluates thermal decomposition profiles .

emphasizes the importance of controlled storage (dry, inert atmosphere) to prevent hydrolysis of the bromine substituent, while recommends stability-indicating HPLC methods validated under ICH guidelines.

Methodological Considerations

- Contradiction analysis : When conflicting bioactivity data arise (e.g., varying IC50 values), cross-validate assays using orthogonal methods (e.g., SPR vs. fluorescence polarization) and replicate experiments under standardized conditions .

- Stereochemical control : Asymmetric synthesis techniques (e.g., chiral auxiliaries or catalysts) ensure enantiopure products, critical for avoiding off-target effects in pharmacological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.